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Introduction
BMS-983970 is an orally bioavailable, potent, and selective pan-Notch inhibitor that targets the

γ-secretase complex, a key component in the Notch signaling pathway.[1] Deregulation of the

Notch pathway is a critical driver in a variety of malignancies, including T-cell acute

lymphoblastic leukemia (T-ALL) and various solid tumors, where it promotes uncontrolled cell

proliferation, survival, and the maintenance of cancer stem cells.[1] As monotherapy with

targeted agents can be limited by resistance, a compelling strategy is to combine BMS-983970
with other anti-cancer therapies to enhance efficacy and overcome resistance mechanisms.

These application notes provide a summary of the preclinical rationale and available data for

combining BMS-983970 and its close analog, BMS-906024, with other cancer therapies, along

with detailed protocols for key experimental assays.

Rationale for Combination Therapy
The Notch signaling pathway is implicated in resistance to conventional chemotherapy and

radiation.[2][3] Preclinical studies have demonstrated that inhibiting this pathway can sensitize

cancer cells to the cytotoxic effects of various treatments. For instance, the inhibition of Notch

signaling has been shown to enhance the efficacy of chemotherapeutic agents such as

paclitaxel in non-small cell lung cancer (NSCLC) models.[4][5] The synergistic effect is often

attributed to the prevention of chemotherapy-induced Notch activation, which can otherwise

promote a cancer stem cell-like phenotype and contribute to treatment failure.[6][7]
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Data Presentation
The following tables summarize key quantitative data from preclinical studies on the

combination of the pan-Notch inhibitor BMS-906024 (a close analog of BMS-983970) with

paclitaxel in NSCLC cell lines.

Table 1: In Vitro Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Cell Lines[4]

Cell Line
KRAS/BRA
F Status

BMS-
906024 IC50
(nM)

Paclitaxel
IC50 (nM)

Paclitaxel
IC50 with
100 nM
BMS-
906024 (nM)

Combinatio
n Index (CI)

H2228 WT/WT >800 5.6 Not Reported 0.54

H838 WT/WT >800 17.3 Not Reported 0.43

A549 G12S/WT >800 2.0 Not Reported 0.90

Note: A Combination Index (CI) < 1 indicates a synergistic effect.

Table 2: In Vivo Efficacy of BMS-906024 in Combination with Paclitaxel in NSCLC Xenograft

Models[4]

Xenograft Model Treatment Group
Tumor Growth Inhibition
(%)

H838 BMS-906024 Not Significant

Paclitaxel ~50

BMS-906024 + Paclitaxel >75

PDX-T42 (KRAS/BRAF WT) BMS-906024 Not Significant

Paclitaxel ~50

BMS-906024 + Paclitaxel ~80
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Signaling Pathways and Experimental Workflows
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Caption: Inhibition of the Notch signaling pathway by BMS-983970.

Preclinical Evaluation of BMS-983970 Combination Therapy
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Caption: Workflow for preclinical evaluation of combination therapies.

Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) and assessing

the synergistic effects of BMS-983970 in combination with another therapeutic agent.

Materials:

Cancer cell line of interest

Complete growth medium

96-well plates

BMS-983970

Combination therapeutic agent

MTS reagent

Plate reader

Procedure:

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24

hours.

Prepare serial dilutions of BMS-983970 and the combination agent, both alone and in

combination at a fixed ratio.

Treat the cells with the compounds and incubate for 72 hours.

Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
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Measure the absorbance at 490 nm using a plate reader.

Calculate cell viability as a percentage of the untreated control.

Determine the IC50 values for each agent alone and in combination using non-linear

regression analysis.

Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy

(CI < 1), additivity (CI = 1), or antagonism (CI > 1).[4]

Western Blot Analysis for Notch Pathway Inhibition
This protocol is to confirm the on-target effect of BMS-983970 by assessing the levels of the

cleaved, active form of Notch1 (Notch1 Intracellular Domain, NICD).

Materials:

Cancer cell line of interest

6-well plates

BMS-983970

RIPA lysis buffer with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels

PVDF membrane

Primary antibodies (anti-cleaved Notch1, anti-total Notch1, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.

Treat cells with varying concentrations of BMS-983970 for 24-48 hours.

Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.

Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF

membrane.

Block the membrane and incubate with primary antibodies overnight at 4°C.

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at

room temperature.

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Quantify band intensities and normalize to a loading control (e.g., GAPDH).

In Vivo Xenograft Model
This protocol describes the evaluation of the anti-tumor efficacy of BMS-983970 in combination

with another therapeutic agent in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., NOD-SCID or nude mice)

Cancer cell line of interest

Matrigel (optional)

BMS-983970 formulation for oral gavage

Combination therapeutic agent formulation

Calipers

Procedure:
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Subcutaneously inject 1-5 x 10^6 cancer cells (resuspended in PBS, with or without Matrigel)

into the flank of each mouse.

Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm³).

Randomize mice into treatment groups (e.g., vehicle control, BMS-983970 alone,

combination agent alone, BMS-983970 + combination agent).

Administer treatments as per the desired schedule (e.g., BMS-906024 at 8.5 mg/kg daily by

oral gavage; paclitaxel at 36 mg/kg intraperitoneally once weekly).[1]

Measure tumor volume with calipers 2-3 times per week.

Monitor animal body weight and overall health.

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,

immunohistochemistry for proliferation and apoptosis markers).

Calculate tumor growth inhibition for each treatment group compared to the vehicle control.

Conclusion
The pan-Notch inhibitor BMS-983970, and its analog BMS-906024, have demonstrated

significant potential for use in combination with conventional chemotherapies and other

targeted agents. The preclinical data strongly suggest a synergistic anti-tumor effect in various

cancer models, particularly in sensitizing tumors to taxane-based chemotherapy. The provided

protocols offer a framework for researchers to further investigate and validate the efficacy of

BMS-983970 in combination therapeutic strategies, with the ultimate goal of improving clinical

outcomes for cancer patients.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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